1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

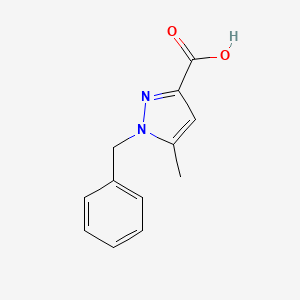

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C12H12N2O2. It is part of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and a carboxylic acid group at position 3 of the pyrazole ring.

Méthodes De Préparation

The synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

Substitution Reactions: The introduction of the benzyl and methyl groups can be accomplished through substitution reactions. For instance, benzylation can be performed using benzyl bromide in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Des Réactions Chimiques

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals

Mécanisme D'action

The mechanism of action of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .

Comparaison Avec Des Composés Similaires

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group instead of a methyl group at position 5, which may alter its chemical and biological properties.

1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: The presence of a chlorophenyl group can enhance its activity against certain biological targets.

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: The p-tolyl group can influence its reactivity and interactions with other molecules

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.

Activité Biologique

Overview

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure with a benzyl group at position 1, a methyl group at position 5, and a carboxylic acid group at position 3. Its molecular formula is and it has garnered significant interest in medicinal chemistry due to its diverse biological activities.

The precise mechanism of action for this compound remains largely unexplored. However, it is known to interact with various biomolecules, potentially influencing several biochemical pathways. The compound has shown interactions with enzymes such as D-amino acid oxidase, which plays a role in amino acid metabolism. This interaction may lead to inhibition of the enzyme's activity, thereby affecting metabolic pathways involving D-amino acids.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Activity

The compound has been linked to anti-inflammatory effects. A review of pyrazole derivatives highlighted that certain structural modifications can enhance anti-inflammatory potency. While specific IC50 values for this compound are not extensively documented, related pyrazole derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Research Findings and Case Studies

Recent studies have focused on synthesizing various pyrazole derivatives and evaluating their biological activities. For instance:

- Synthesis and Activity Correlation : A study synthesized multiple pyrazole derivatives and evaluated their anti-inflammatory properties, revealing that modifications at the benzyl position significantly influenced biological activity. Compounds with similar structures exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential .

- Toxicological Assessments : Toxicity studies revealed that certain pyrazole derivatives possess high safety margins in vivo, with lethal doses exceeding 2000 mg/kg in mice. This suggests that compounds like this compound may be safe for further development .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-benzyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMHQTUFQNZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438921 | |

| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-80-6 | |

| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.